(S)-6-Heptene-2-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-hept-6-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3,7-8H,1,4-6H2,2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXLYPSYVXXSQE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Chiral Unsaturated Alcohols in Synthetic Chemistry
Chiral unsaturated alcohols are a class of organic compounds that feature a hydroxyl (-OH) group attached to a stereocenter and at least one carbon-carbon double or triple bond elsewhere in the molecule. Their importance in synthetic chemistry is immense, stemming from the dual reactivity they possess.
Source of Chirality : The chiral center provides a predefined stereochemical element that can be transferred or used to influence the stereochemical outcome of subsequent reactions. This is fundamental in the pharmaceutical and agrochemical industries, where often only one enantiomer of a chiral molecule exhibits the desired biological activity.
Versatile Functional Groups : The alcohol functionality can be easily converted into other functional groups such as esters, ethers, or halides, and can be oxidized to ketones.
Reactive Unsaturated Bond : The alkene or alkyne moiety serves as a handle for a wide array of chemical transformations. These include, but are not limited to, hydrogenation, epoxidation, dihydroxylation, ozonolysis, and various carbon-carbon bond-forming reactions like metathesis and Heck coupling.
This combination of a chiral center and a reactive unsaturated bond makes these molecules powerful intermediates for the stereoselective synthesis of complex targets, including many natural products. nih.govnih.gov
Advanced Synthetic Methodologies for S 6 Heptene 2 Ol
Use of Chiral Auxiliaries in Aldol (B89426) or Alkylation Reactions
Chiral auxiliaries are stereogenic molecular fragments that are temporarily incorporated into a substrate molecule to control the stereochemical outcome of a subsequent reaction, such as an aldol addition or an alkylation york.ac.ukwikipedia.orguwindsor.ca. After the stereodirecting reaction, the auxiliary is cleaved, ideally recovered, and the enantiomerically enriched product is obtained york.ac.ukwikipedia.org. This strategy is a powerful method for achieving high levels of enantioselectivity by converting an enantioselective reaction into a diastereoselective one.
A widely recognized application of chiral auxiliaries is the Evans aldol reaction uwindsor.catcichemicals.com. This methodology employs chiral oxazolidinones, derived from chiral amino alcohols, as auxiliaries. An acyl group is attached to the oxazolidinone nitrogen, forming a chiral imide. Upon treatment with a suitable base and Lewis acid (e.g., dibutylboron triflate), a Z-enolate is generated. The stereochemistry of the subsequent reaction with an aldehyde is dictated by the steric environment created by the oxazolidinone auxiliary, leading to highly diastereoselective formation of β-hydroxy carbonyl compounds uwindsor.catcichemicals.com. The predictable stereochemical outcome allows for the synthesis of specific enantiomers of aldol products.
Similarly, chiral auxiliaries are instrumental in asymmetric alkylation reactions wikipedia.orguwindsor.ca. For instance, N-acyl oxazolidinones can be deprotonated to form enolates, which are then alkylated with electrophiles like alkyl halides. The chiral auxiliary shields one face of the enolate, directing the alkyl halide to attack from the opposite face, thereby establishing a new stereocenter with high diastereoselectivity uwindsor.ca. Other chiral auxiliaries, such as pseudoephedrine, have also been employed in similar alkylation strategies, forming chiral amides that undergo diastereoselective enolate alkylation wikipedia.org.
While these chiral auxiliary-based methods are well-established for the synthesis of a broad spectrum of chiral molecules, including various chiral alcohols, specific published studies detailing their direct application to the synthesis of (S)-6-Heptene-2-ol were not identified within the scope of the provided search results. Nevertheless, the principles of these methodologies are directly transferable to the synthesis of chiral alcohols like this compound, suggesting potential synthetic routes through the careful selection of appropriate chiral auxiliaries and reaction conditions.
Transformations Yielding Diastereomeric Precursors
A fundamental aspect of employing chiral auxiliaries is the generation of diastereomeric precursors york.ac.ukuwindsor.ca. When a chiral auxiliary is attached to a substrate, any new stereogenic centers formed during a reaction will lead to diastereomers, not enantiomers. Diastereomers have different physical properties, such as melting points, boiling points, solubilities, and chromatographic behavior, which facilitates their separation using conventional laboratory techniques like fractional crystallization or column chromatography york.ac.uk.
Following the successful separation of the desired diastereomer, the chiral auxiliary is cleaved from the molecule. This cleavage step is crucial as it liberates the enantiomerically enriched target compound. The method of cleavage depends on the nature of the auxiliary and the functional group it is attached to; common methods include hydrolysis, reduction, or transesterification wikipedia.orguwindsor.ca. For example, after an Evans aldol reaction, the oxazolidinone auxiliary can be removed by hydrolysis to yield a β-hydroxy acid or by reduction to afford a diol, both retaining the stereochemistry established during the aldol addition uwindsor.ca. The recovered chiral auxiliary can often be recycled for subsequent synthetic cycles.
As with the direct application of chiral auxiliaries, specific literature detailing the synthesis of this compound through the formation, separation, and subsequent cleavage of diastereomeric precursors was not found in the provided search results. However, the general strategy of creating and separating diastereomeric intermediates is a well-established and effective approach in asymmetric synthesis for obtaining enantiomerically pure compounds.
Stereospecific Reactions at the Chiral Hydroxyl Group
Mitsunobu-Type Reactions with Stereochemical Inversion
The Mitsunobu reaction is a versatile organic transformation that allows for the conversion of alcohols into various functional groups, typically with a stereochemical inversion at the alcohol's carbon center. This reaction involves the use of a phosphine (B1218219) (commonly triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) as activating reagents. For secondary alcohols like this compound, the Mitsunobu reaction proceeds with a well-established SN2-like mechanism, leading to inversion of configuration at the stereogenic center researchgate.netwikipedia.orgbeilstein-journals.org.
In the context of this compound, a Mitsunobu reaction with a suitable nucleophile (e.g., a carboxylic acid to form an ester, or an azide (B81097) source to form an alkyl azide) would result in the displacement of the activated hydroxyl group with retention of the alkene functionality. The stereochemical outcome at the C2 position would be inversion, yielding the (R)-configured product. The general reaction involves the alcohol and a nucleophile (H-Nu) reacting with triphenylphosphine (B44618) and an azodicarboxylate, leading to the formation of R-Nu, triphenylphosphine oxide, and the reduced azodicarboxylate researchgate.netwikipedia.org. The nucleophile must typically be acidic (pKa < 15) to prevent side reactions where the azodicarboxylate acts as the nucleophile researchgate.netbeilstein-journals.org.
While specific experimental data for this compound in Mitsunobu reactions were not directly found in the provided search snippets, the general principles for secondary alcohols indicate that such transformations are feasible and predictable in terms of stereochemical outcome researchgate.netwikipedia.orgbeilstein-journals.orgsemanticscholar.org.
Oxidation to Chiral Ketones with Stereochemical Integrityresearchgate.net
Oxidation of secondary alcohols is a fundamental transformation in organic chemistry, leading to the formation of ketones. For this compound, oxidation of the secondary alcohol at C2 would yield 6-hepten-2-one (B3049758). This process inherently leads to the loss of the chiral center at C2, as the carbon atom bonded to the oxygen becomes sp2 hybridized in the ketone.
The phrase "with Stereochemical Integrity" in this context likely refers to the preservation of the alkene functionality and the absence of racemization or unwanted reactions at other parts of the molecule, if any chiral centers were present elsewhere. Standard oxidizing agents for secondary alcohols include chromium(VI) reagents (e.g., pyridinium (B92312) chlorochromate, PCC; pyridinium dichromate, PDC) or Swern oxidation conditions. Milder oxidants like manganese dioxide (MnO2) are also effective, particularly for allylic or benzylic alcohols, and can preserve alkene functionalities organic-chemistry.org.
While specific studies detailing the oxidation of this compound to 6-hepten-2-one with an explicit focus on "stereochemical integrity" were not detailed in the provided snippets, the general understanding of alcohol oxidation suggests that the alkene moiety is typically stable under many common oxidation conditions pearson.comsavemyexams.com. The key aspect would be to ensure that the oxidation is selective for the alcohol and does not affect the double bond.
Mechanistic Studies of Reactivity and Selectivity
Understanding the detailed mechanisms and kinetics of reactions involving chiral molecules is crucial for predicting and controlling their stereochemical outcomes.
Elucidation of Reaction Pathways and Transition Statesresearchgate.netsavemyexams.comresearchgate.netorganic-chemistry.org
The study of reaction pathways and transition states provides fundamental insights into how chemical transformations occur at a molecular level. For reactions involving this compound, such mechanistic studies would focus on:
Mitsunobu Reactions: The mechanism involves the formation of an alkoxyphosphonium intermediate, followed by nucleophilic attack. The stereochemical inversion is attributed to the SN2-like displacement of the activated alcohol moiety from the phosphorus center by the nucleophile researchgate.netwikipedia.org. Computational studies can map out the transition states, revealing the geometry and energy barriers for these steps.
Oxidation Reactions: The mechanism of alcohol oxidation typically involves the removal of a hydrogen atom from the hydroxyl group and a hydrogen atom from the adjacent carbon bearing the hydroxyl group. For example, in metal-catalyzed oxidations, the mechanism might involve coordination of the alcohol to the metal center, followed by hydrogen atom transfer. The "stereochemical integrity" mentioned in the context of oxidation to ketones relates to ensuring that the alkene remains intact and that no unwanted racemization occurs at any chiral centers, if present.
Nucleophilic Substitution Reactions: The SN2 mechanism, responsible for inversion of stereochemistry, involves a concerted attack of the nucleophile on the carbon atom bearing the leaving group, occurring from the backside relative to the leaving group. Transition state calculations can elucidate the geometry of this backside attack and the degree of bond formation and cleavage.
Mechanistic studies often employ a combination of experimental techniques (e.g., kinetic isotope effects, trapping of intermediates) and computational methods (e.g., Density Functional Theory, DFT) to map potential energy surfaces, identify transition states, and understand factors influencing selectivity researchgate.netresearchgate.netnih.govchemistrydocs.com.
Kinetic Analysis of Stereoselective Processesresearchgate.net
Kinetic analysis provides quantitative data on reaction rates, which can be directly correlated with mechanistic details and stereoselectivity. For reactions involving this compound, kinetic studies would aim to:
Determine Rate Laws: By varying the concentrations of reactants and catalysts, the rate law can be established, providing information about the order of the reaction with respect to each component.
Measure Activation Parameters: Activation energies (Ea) and pre-exponential factors (A) can be determined from temperature-dependent rate studies. These parameters offer insights into the transition state structure and the energy requirements for the reaction.
Analyze Stereoselectivity: Kinetic studies can also be used to directly measure the rates of formation of different stereoisomers. For example, if a reaction can lead to both inversion and retention products, comparing their formation rates can quantify the stereoselectivity. If a chiral catalyst is involved, kinetic studies can reveal how the catalyst influences the reaction rate and stereochemical outcome.
For instance, in stereoselective reactions, differences in activation energies for the formation of different stereoisomers can be determined. A lower activation energy for one pathway leads to a faster rate of formation for that specific stereoisomer, resulting in higher stereoselectivity. The search results mention kinetic analysis in the context of relative reactivities and comparisons between different reaction mechanisms beilstein-journals.org, and also in the context of understanding reaction pathways and transition states researchgate.netresearchgate.netnih.gov.
Role of Solvent Effects and Additives on Reactivity
Understanding the influence of solvents and additives on the reactivity and stereochemical outcomes of chemical transformations is paramount in synthetic organic chemistry. For chiral molecules such as this compound, these factors can dictate the efficiency, selectivity, and ultimately, the success of a synthetic route. While a broad range of reactions can be envisioned for this bifunctional molecule, its preparation in enantiomerically pure form often relies on stereoselective synthesis or resolution techniques where solvent and additive effects are critically important.
One significant method for obtaining enantiomerically enriched forms of 6-heptene-2-ol, including the (S)-enantiomer, involves enzymatic kinetic resolution. This process leverages the inherent chirality of enzymes to selectively react with one enantiomer of a racemic mixture, leaving the other unreacted or reacted at a different rate. Porcine pancreatic lipase (B570770) (PPL) has been identified as an effective enzyme for the resolution of 6-heptene-2-ol researchgate.netresearchgate.net.
In such enzymatic resolutions, the choice of solvent plays a crucial role in modulating enzyme activity, substrate solubility, and enantioselectivity. Anhydrous diethyl ether (Et₂O) has been employed as a solvent for the PPL-mediated kinetic resolution of secondary alcohols, including those with adjacent unsaturation, such as 6-heptene-2-ol researchgate.net. The enzyme acts as a chiral additive, facilitating a stereoselective acylation or hydrolysis. The nonpolar nature of anhydrous diethyl ether can be beneficial for maintaining the enzyme's structural integrity and catalytic efficiency in non-aqueous environments, thereby enabling the selective transformation of one enantiomer over the other. This careful selection of enzyme (additive) and solvent allows for the isolation of the enantiomers in high optical purities researchgate.netresearchgate.net.
The following data table summarizes a key finding regarding the enzymatic resolution of 6-heptene-2-ol, highlighting the role of the enzyme as an additive and the solvent used:
Data Table: Enzymatic Kinetic Resolution of 6-Heptene-2-ol
| Reaction Type | Substrate | Enzyme/Additive | Solvent | Key Outcome | Reference |
| Kinetic Resolution | Racemic 6-Heptene-2-ol | Porcine Pancreatic Lipase (PPL) | Anhydrous Diethyl Ether (Et₂O) | Afforded enantiomers in high optical purity | researchgate.netresearchgate.net |
This enzymatic approach underscores how specific additives (enzymes) in conjunction with appropriate solvents can be finely tuned to achieve high stereoselectivity in the synthesis or purification of chiral compounds like this compound.
Applications of S 6 Heptene 2 Ol As a Chiral Building Block in Complex Synthesis
Role in Total Synthesis of Natural Products and Bioactive Compounds
The precise three-dimensional arrangement of atoms in natural products and bioactive compounds is often critical to their function. Chiral building blocks like (S)-6-Heptene-2-ol provide a strategic advantage in total synthesis by introducing a defined stereocenter early in the synthetic sequence, thereby avoiding the need for challenging stereoselective reactions or resolutions of racemic mixtures at later stages.
Precursor in Macrocyclic Lactone Syntheses (e.g., Pyrenolide C)
While direct evidence for the use of this compound in the total synthesis of the specific macrocyclic lactone Pyrenolide C is not extensively detailed in readily available literature, its structural motifs are highly relevant to the synthesis of similar macrocyclic compounds. The synthesis of macrocyclic lactones often relies on the strategic connection of smaller, stereochemically defined fragments. The hydroxyl and terminal alkene functionalities of this compound allow for a variety of coupling reactions, such as esterification and olefin metathesis, which are cornerstone strategies in the construction of macrocyclic frameworks. The chiral center at the C2 position of this compound can be incorporated to set the stereochemistry of key portions of the macrocycle.
Intermediate in the Synthesis of Chiral Pheromones (e.g., Sulcatol Analogs)
This compound is closely related to sulcatol (6-methyl-5-hepten-2-ol), a well-known aggregation pheromone of the ambrosia beetle. The biological activity of many pheromones is highly dependent on their stereochemistry, with one enantiomer often being significantly more active than the other, or in some cases, inhibitory.
The synthesis of analogs of sulcatol and other structurally related insect pheromones can strategically utilize this compound to ensure the correct stereochemical configuration. By modifying the terminal alkene or the secondary alcohol, chemists can generate a variety of analogs for structure-activity relationship studies, which are crucial for understanding the chemical communication of insects and for the development of species-specific and environmentally benign pest management strategies. The defined stereocenter in this compound serves as a foundational element upon which further chemical complexity can be built to probe the structural requirements for pheromonal activity.
| Pheromone/Analog | Structural Relationship to this compound | Significance of Chirality |
| Sulcatol | Isomeric structure (6-methyl-5-hepten-2-ol) | Enantiomeric ratio is critical for biological activity. |
| Sulcatol Analogs | Can be synthesized from this compound via functional group manipulation. | Allows for the study of structure-activity relationships. |
Building Block for Other Therapeutically Relevant Molecules
The chiral nature of this compound makes it an attractive starting material for the synthesis of various therapeutically relevant molecules where specific stereoisomers are required for desired pharmacological activity. The development of enantiomerically pure drugs is a major focus in the pharmaceutical industry to enhance efficacy and reduce potential side effects associated with inactive or harmful enantiomers.
While specific, named therapeutic agents synthesized directly from this compound are not prominently documented in publicly accessible research, its potential is evident. The functional handles of this compound allow for its incorporation into larger, more complex molecular architectures through a variety of synthetic transformations, including etherification, esterification, and carbon-carbon bond-forming reactions. This versatility enables its use in the construction of chiral side chains or core fragments of potential drug candidates.
Utility in the Synthesis of Advanced Materials
The application of chiral molecules is not limited to the life sciences. The unique properties of enantiomerically pure compounds are increasingly being harnessed in materials science to create materials with novel optical, electronic, and mechanical properties.
Chiral Monomers for Polymer Synthesis
This compound can serve as a chiral monomer in the synthesis of stereoregular polymers. The polymerization of chiral monomers can lead to polymers with helical structures or other forms of organized supramolecular chirality. These chiral polymers can exhibit unique properties, such as the ability to selectively recognize and bind other chiral molecules, making them useful in applications like chiral chromatography, enantioselective catalysis, and as components of sensors. The terminal alkene of this compound is amenable to various polymerization techniques, including Ziegler-Natta and metathesis polymerization, which can produce polymers with controlled tacticity.
| Polymerization Method | Potential Polymer Architecture | Potential Applications |
| Ziegler-Natta Polymerization | Isotactic or syndiotactic polymers | Chiral stationary phases, enantioselective membranes. |
| Ring-Opening Metathesis Polymerization (ROMP) of derivatives | Polymers with chiral side chains | Chiral sensors, liquid crystals. |
Development of Chiral Liquid Crystals and Functional Materials
Following a comprehensive review of publicly available scientific literature, there is no specific information detailing the direct application of this compound as a chiral building block for the development of chiral liquid crystals and functional materials. Research in this area tends to focus on other chiral precursors for the synthesis of these advanced materials.
General research into chiral liquid crystals indicates that a variety of chiral molecules are utilized to induce the formation of mesophases with helical structures. The selection of a particular chiral dopant is critical in determining the properties of the resulting liquid crystal, such as the helical pitch and the temperature range of the mesophase. However, the surveyed literature does not name this compound among the compounds used for these purposes.
Similarly, the field of functional materials leverages a wide array of chiral molecules to impart specific properties, such as chiroptical activity or enantioselective recognition. While the principles of designing such materials are well-established, there are no specific examples in the available literature that describe the incorporation of this compound into the structure of functional polymers or other advanced materials.
Therefore, a detailed discussion, including research findings and data tables, on the role of this compound in the development of chiral liquid crystals and functional materials cannot be provided at this time due to a lack of specific research data in the public domain.
Academic Methodologies for Stereochemical Characterization of S 6 Heptene 2 Ol and Its Derivatives
Chromatographic Enantioseparation Techniques
Chromatographic methods are powerful tools for the physical separation of enantiomers. This is achieved by employing a chiral environment, typically in the stationary phase, that interacts diastereomerically with the two enantiomers, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of enantiomers. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For alcohols like 6-heptene-2-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective.
The mechanism of separation involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector. The hydroxyl group and the stereocenter of (S)-6-Heptene-2-ol are key to these interactions. By selecting an appropriate mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol modifier (like isopropanol), the retention and resolution of the enantiomers can be optimized. The determination of enantiomeric excess (ee) is generally performed using a standard UV detector, as long as a chromophore is present or the analyte is derivatized. uma.es More advanced chiroptical detectors, such as circular dichroism (CD) detectors, can also be used. uma.es
Table 1: Illustrative Chiral HPLC Parameters for Secondary Alcohol Separation This table presents typical conditions for separating chiral secondary alcohols, which would be adapted for this compound.
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H) |
| Mobile Phase | n-Hexane / 2-Propanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
| Expected Elution | Baseline separation of (R) and (S) enantiomers |
Chiral Gas Chromatography (GC) is a highly sensitive method for determining the enantiomeric purity of volatile compounds like 6-heptene-2-ol. This technique utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz Cyclodextrins are chiral, torus-shaped molecules that can include guest molecules in their cavity, leading to diastereomeric complexes with different stabilities and, consequently, different retention times. libretexts.org
For the analysis of this compound, the alcohol may be analyzed directly or after derivatization (e.g., to its acetate (B1210297) ester) to improve volatility and chromatographic behavior. The sample is vaporized and carried by an inert gas through the column. The enantiomer that forms a more stable complex with the chiral stationary phase is retained longer. The enantiomeric excess is calculated from the relative areas of the two enantiomeric peaks in the chromatogram. libretexts.org
Table 2: Representative Chiral GC Conditions for Enantiomeric Excess (ee) Determination This table outlines typical parameters for the GC-based ee determination of a volatile chiral alcohol.
| Parameter | Condition |
| Column | Capillary column with a cyclodextrin-based CSP (e.g., Beta-DEX™) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 220 °C |
| Oven Program | Isothermal at 80 °C or a temperature gradient (e.g., 60 °C to 150 °C at 5 °C/min) |
| Detector | Flame Ionization Detector (FID) |
| Calculation | ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 |
Advanced NMR Spectroscopic Methods for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. While standard NMR cannot distinguish between enantiomers, several advanced techniques can be used to determine stereochemistry.
To differentiate enantiomers in an NMR experiment, a chiral environment must be introduced into the NMR tube. This is achieved by adding a chiral solvating agent (CSA) or a chiral shift reagent (CSR). acs.orgfiveable.me
Chiral Solvating Agents (CSAs) are optically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govfrontiersin.org These complexes have slightly different magnetic environments, resulting in the separation of NMR signals (chemical shift non-equivalence) for the corresponding protons or carbons of the two enantiomers. The enantiomeric excess can be determined by integrating the separated signals. nih.gov For an alcohol like this compound, CSAs that can hydrogen bond with the hydroxyl group are particularly effective.
Chiral Shift Reagents (CSRs) , often paramagnetic lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), also form diastereomeric complexes. libretexts.org The paramagnetic metal induces large changes (shifts) in the chemical shifts of nearby nuclei. libretexts.orgacs.org The magnitude of this shift is different for each diastereomeric complex, leading to resolved signals for the enantiomers.
Before determining stereochemistry, the basic connectivity of the molecule must be confirmed. Two-dimensional (2D) NMR techniques are essential for this purpose. longdom.org
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are on adjacent carbons. This helps to trace the carbon chain of 6-heptene-2-ol. longdom.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each carbon's attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. scilit.com
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry in more complex derivatives or diastereomers.
A classical and highly reliable method for determining absolute configuration is the conversion of the enantiomeric analyte into a pair of diastereomers by reacting it with an optically pure chiral derivatizing agent (CDA). nih.gov Since diastereomers have distinct physical properties, their NMR spectra are inherently different, allowing for direct comparison without the need for chiral additives in the NMR tube.
For a secondary alcohol like this compound, a common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its corresponding acid chloride. Reaction of racemic 6-heptene-2-ol with (R)-Mosher's acid chloride would produce two diastereomeric esters. By analyzing the ¹H NMR chemical shifts of the protons near the newly formed stereocenter, particularly the protons on C1 and C3, and applying Mosher's model, the absolute configuration of the original alcohol can be deduced. nih.gov
Chiroptical Spectroscopic Techniques for Absolute Configuration
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are powerful for determining the absolute configuration of molecules in solution.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, specifically in the UV-Vis region. The resulting spectrum, characterized by positive or negative Cotton effects, is highly sensitive to the stereochemistry of the molecule.
For a molecule like this compound, the chromophores present—the carbon-carbon double bond and the hydroxyl group—absorb at wavelengths typically below 220 nm. The inherent ECD signals for these isolated chromophores can be weak. However, the absolute configuration can be determined by comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations.
The standard approach involves the following steps:
Conformational Search: A thorough conformational analysis of this compound is performed using computational methods to identify all low-energy conformers.
Quantum Chemical Calculations: For each stable conformer, the ECD spectrum is calculated using time-dependent density functional theory (TDDFT).
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann population distribution to generate the final theoretical ECD spectrum for this compound.
Comparison: The theoretical spectrum is then compared with the experimentally measured ECD spectrum. A good agreement between the sign and intensity of the Cotton effects of the experimental and calculated spectra allows for the confident assignment of the absolute configuration.
A hypothetical comparison of experimental and calculated ECD data for this compound is presented in Table 1.
Table 1: Hypothetical ECD Data for the Stereochemical Assignment of this compound This table is illustrative and based on typical data for similar chiral unsaturated alcohols.
| Wavelength (nm) | Experimental Δε [L·mol⁻¹·cm⁻¹] | Calculated Δε for (S)-isomer [L·mol⁻¹·cm⁻¹] | Calculated Δε for (R)-isomer [L·mol⁻¹·cm⁻¹] |
| 205 | +1.8 | +2.0 | -2.0 |
| 225 | -0.5 | -0.6 | +0.6 |
The correspondence between the experimental data and the calculated spectrum for the (S)-isomer would confirm the absolute configuration.
Vibrational Circular Dichroism (VCD) spectroscopy is analogous to ECD but operates in the infrared region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized infrared light associated with the vibrational transitions of a chiral molecule. schrodinger.com A significant advantage of VCD is that all molecules with chiral centers possess a VCD spectrum, as no specific chromophore is required. biotools.us This makes VCD a broadly applicable and powerful tool for the stereochemical elucidation of a wide range of chiral molecules, including those that are challenging for ECD analysis. nih.govrsc.org
The process for determining the absolute configuration of this compound using VCD is similar to that of ECD:
Experimental Measurement: The VCD and infrared (IR) spectra of the sample are recorded.
Computational Modeling: A computational analysis is performed to identify the most stable conformers of the molecule.
Spectral Calculation: The VCD and IR spectra for the (S)-enantiomer are calculated for each low-energy conformer using density functional theory (DFT).
Boltzmann Averaging: The calculated spectra are Boltzmann-averaged to produce a single theoretical spectrum.
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. biotools.us If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum for the (S)-isomer, the absolute configuration is confirmed. If they are opposite, the molecule is the (R)-isomer.
Due to the conformational flexibility of this compound, the computational aspect of VCD analysis is crucial for accurate spectral prediction. mdpi.comunifr.ch An illustrative dataset comparing hypothetical experimental and calculated VCD frequencies and intensities for key vibrational modes of this compound is shown in Table 2.
Table 2: Illustrative VCD Data for Key Vibrational Modes of this compound This table is for illustrative purposes and represents typical data for similar chiral alcohols.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental VCD Intensity (Δε x 10⁻⁴) | Calculated (S)-isomer Frequency (cm⁻¹) | Calculated (S)-isomer VCD Intensity (Δε x 10⁻⁴) |
| O-H stretch | 3630 | +2.5 | 3635 | +2.8 |
| C-H stretch (chiral center) | 2965 | -1.8 | 2970 | -2.1 |
| C=C stretch | 1645 | +0.9 | 1650 | +1.1 |
| C-O stretch | 1100 | +3.2 | 1105 | +3.5 |
X-ray Crystallographic Analysis of Crystalline Derivatives for Absolute Configuration
X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. However, this technique requires a well-ordered single crystal of the compound. Since this compound is a liquid at room temperature, it cannot be directly analyzed by X-ray crystallography. Therefore, it is necessary to convert it into a crystalline derivative.
This is typically achieved by reacting the hydroxyl group of this compound with a chiral or achiral reagent that facilitates crystallization. Common derivatizing agents include:
Heavy-atom containing reagents: Reagents such as p-bromobenzoic acid or 3,5-dinitrobenzoic acid are often used. The resulting esters are often crystalline, and the presence of a heavy atom (like bromine) enhances the anomalous dispersion effect, which is crucial for the unambiguous determination of the absolute configuration.
Chiral derivatizing agents: The use of a chiral derivatizing agent of known absolute configuration, such as Mosher's acid, can also be employed. The formation of a diastereomeric derivative allows for the determination of the relative configuration at the newly formed ester linkage, and by knowing the configuration of the derivatizing agent, the absolute configuration of the alcohol can be deduced.
Once a suitable crystalline derivative is obtained, single-crystal X-ray diffraction analysis is performed. The diffraction data are used to solve the crystal structure, and the Flack parameter is determined. A Flack parameter close to zero for the assumed configuration confirms its correctness, while a value close to one indicates that the inverted structure is correct.
Table 3 provides a hypothetical summary of crystallographic data for a p-bromobenzoate derivative of this compound.
Table 3: Hypothetical X-ray Crystallographic Data for (S)-6-Hepten-2-yl 4-bromobenzoate This table is illustrative and represents typical crystallographic data for such a derivative.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₇BrO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 15.876 |
| Flack Parameter | 0.02(3) |
| Conclusion | The absolute configuration is confirmed as (S). |
Computational and Theoretical Investigations of S 6 Heptene 2 Ol
Prediction of Spectroscopic Parameters for Structural Elucidation Support
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure determination. Computational methods, particularly Density Functional Theory (DFT), are increasingly employed to predict NMR chemical shifts, thereby assisting in the assignment of experimental spectra and confirming molecular structures chemrxiv.orgresearchgate.netescholarship.org. These calculations typically involve optimizing molecular geometries and then computing shielding tensors, which are directly related to chemical shifts. Various DFT functionals and basis sets are evaluated for their accuracy and computational efficiency in predicting these values chemrxiv.orgresearchgate.net.
While specific computational NMR chemical shift predictions for (S)-6-Heptene-2-ol were not detailed in the provided search results, studies on similar compounds demonstrate the utility of these approaches. For instance, predicted ¹³C NMR chemical shifts for the related compound 6-methyl-5-hepten-2-ol (B124558) have been reported, illustrating the typical values observed for different carbon environments within such molecules vaia.com.
Table 1: Predicted ¹³C NMR Chemical Shifts for 6-methyl-5-hepten-2-ol
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Description of Carbon Environment |
| C1 | 23.26 | Methyl group adjacent to CH(OH) |
| C2 | 132 | Alkene carbon (C=C) |
| C3 | 124 | Alkene carbon (C=C) |
| C4 | 39 | Methylene group adjacent to C=C |
| C5 | 24 | Methylene group adjacent to C=C |
| C6 | 68 | Methine group bearing -OH |
| C7 | 18 | Methyl group adjacent to C=C |
Note: Data is presented for 6-methyl-5-hepten-2-ol as an illustrative example of predicted NMR shifts for a structurally similar compound vaia.com.
Simulated Chiroptical Spectra (ECD, VCD) for Absolute Configuration Determination
Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are highly effective methods for assigning the absolute configuration of chiral molecules nih.govencyclopedia.pubresearchgate.net. These techniques exploit the differential absorption of left- and right-circularly polarized light by chiral substances encyclopedia.pub. The process typically involves measuring the experimental chiroptical spectra of a compound and then comparing these experimental data with spectra simulated using quantum chemical methods, such as DFT and Time-Dependent DFT (TD-DFT) nih.govuniv-amu.fr.
The simulated spectra are generated for plausible stereoisomers, and the agreement between the experimental and calculated spectra allows for the assignment of the absolute configuration nih.govuniv-amu.frresearchgate.net. Both ECD and VCD spectra are sensitive to the molecule's conformation as well as its absolute configuration encyclopedia.pub. Therefore, accurate conformational analysis, often achieved through computational methods, is critical for reliable spectral assignments researchgate.net. Quantitative comparison of experimental and simulated spectra, often employing similarity factors, enhances the confidence in the determined absolute configuration researchgate.net. While specific simulated chiroptical spectra for this compound were not detailed in the provided search results, these methodologies are widely applied for such structure elucidation tasks nih.gov.
Substrate-Catalyst Interaction Modeling in Stereoselective Processes
Modeling substrate-catalyst interactions is fundamental to understanding and designing stereoselective chemical transformations. These models aim to elucidate how a catalyst recognizes and interacts with a substrate to favor the formation of one enantiomer over the other nih.govmdpi.comresearchgate.net. Factors such as the presence of specific functional groups on the substrate, steric bulk, and electronic complementarity with the catalyst's active site are often considered in these models nih.gov.
For instance, in enzymatic catalysis, the desolvation of substrates upon binding to the enzyme's active site and the resulting transition states can significantly influence enantioselectivity researchgate.net. Studies on similar chiral alcohols have explored how solvent properties affect these desolvation energetics and, consequently, the observed enantioselectivity researchgate.net. In the context of organometallic catalysis, such as stereoselective olefin metathesis, modifications to catalyst ligands and scaffolds are employed to impart stereochemical control, dictating the interaction pathways and product stereochemistry mdpi.com. Furthermore, non-covalent interactions, like σ-hole interactions, can also play a critical role in controlling chirality in various stereoselective processes, including asymmetric catalysis researchgate.net. Computational modeling provides a means to investigate these intricate interactions, guiding the development of more efficient and selective catalytic systems.
Compound List:
this compound
6-methyl-5-hepten-2-ol
Future Directions and Emerging Research Avenues for Chiral 6 Heptene 2 Ol Research
Development of Novel Highly Enantioselective Synthetic Routes
The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to fuel the development of new and improved asymmetric synthetic methods. innoget.com For chiral alcohols such as (S)-6-Heptene-2-ol, the focus is on achieving high enantioselectivity, atom economy, and operational simplicity.
Recent progress in this area includes the use of dual palladium/photoredox-catalysis for the asymmetric synthesis of homoallylic alcohols. chemrxiv.org This method allows for the creation of vicinal congested carbon centers with good yields and high regio- and enantiocontrol. chemrxiv.org Another promising approach is the asymmetric Guerbet reaction, which couples secondary alcohols with primary alcohols to generate new chiral alcohols with high enantioselectivity, catalyzed by commercially available ruthenium complexes. liverpool.ac.uk This reaction is particularly noteworthy as it does not require gaseous hydrogen or other external reducing agents. liverpool.ac.uk
Furthermore, the development of novel chiral ligands and organocatalysts is a key driver of innovation. For instance, chiral bisoxazolidine (B8223872) ligands have been shown to be effective in mediating the synthesis of a variety of chiral alcohols from aldehydes with high yields and enantioselectivities. innoget.com The ongoing exploration of new catalyst systems, such as those based on chiral In(III)-PYBOX complexes for the enantioselective allylation of aldehydes, continues to expand the toolkit for synthesizing chiral homoallylic alcohols. rsc.org
A summary of emerging enantioselective synthetic routes is presented in the table below.
| Synthetic Method | Catalyst/Reagent | Key Features | Reference(s) |
| Dual Palladium/Photoredox Catalysis | Palladium complexes and photoredox catalysts | High regio- and enantioselectivity for congested homoallylic alcohols. | chemrxiv.org |
| Asymmetric Guerbet Reaction | Ruthenium-diamine-diphosphine catalysts | Couples racemic secondary alcohols with primary alcohols; no external reducing agents required. | liverpool.ac.uk |
| Chiral Bisoxazolidine Ligands | Alkyl zincs with chiral bisoxazolidine ligands | Cost-effective synthesis of chiral alcohols from aldehydes with high yields. | innoget.com |
| Asymmetric Allylation | Chiral In(III)-PYBOX complex | Catalytic enantioselective addition of allyltributylstannane (B1265786) to aldehydes. | rsc.org |
| Borrowing-Hydrogen Cascade | Ru-(S)-iPrPyme catalyst | Atom-efficient synthesis of optically enriched γ-secondary amino alcohols from allyl alcohols. | acs.org |
Exploration of New Catalytic Systems for Functionalization
Beyond its synthesis, the functionalization of this compound opens up pathways to a diverse range of valuable chiral molecules. Research is actively pursuing new catalytic systems that can selectively modify the alkene or alcohol moieties of this compound.
One area of intense investigation is the development of catalysts for the regio- and enantioselective difunctionalization of alkenes. For example, a titanium-based catalytic system has been developed for the haloazidation of allylic alcohols, providing a route to chiral nitrogen-containing molecules. nih.gov This method allows for the introduction of both a halogen and an azide (B81097) group across the double bond with high selectivity. nih.gov
The combination of metal catalysis and biocatalysis is also emerging as a powerful strategy. nih.gov This approach leverages the high efficiency of metal catalysts for certain transformations with the exceptional selectivity of enzymes for others. nih.gov For instance, a palladium-catalyzed Suzuki-Miyaura coupling could be followed by a whole-cell catalyzed reduction to produce complex chiral alcohols. nih.gov
The table below highlights some novel catalytic systems for the functionalization of unsaturated alcohols.
| Catalytic System | Transformation | Key Advantages | Reference(s) |
| Titanium-Schiff Base Complex | Haloazidation of allylic alcohols | High regio- and enantioselectivity; access to chiral amines. | nih.gov |
| Chiral Diol•SnCl4 Complexes | Allyl- and crotylboration of aldehydes | High asymmetric induction; produces homoallylic alcohols with excellent yields. | acs.org |
| Dual Cobalt and Chromium Photoredox Catalysis | Allylation of aldehydes with allenes | Exceptional diastereoselective control; sustainable and efficient. | organic-chemistry.org |
| Chemoenzymatic Systems | Tandem metal and whole-cell catalysis | Combines the efficiency of metal catalysis with the selectivity of biocatalysis. | nih.gov |
Integration into Flow Chemistry and Sustainable Synthesis Paradigms
The principles of green chemistry and sustainable manufacturing are increasingly influencing the synthesis of chiral compounds. musechem.com Flow chemistry, in particular, offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govacs.org
The integration of biocatalysis into continuous flow systems is a particularly promising avenue for the sustainable synthesis of chiral alcohols like this compound. researchgate.net Immobilized enzymes in flow reactors can provide high productivity and allow for easier product purification. nih.gov Chemoenzymatic cascades in a continuous flow setup can further enhance efficiency by telescoping multiple reaction steps. researchgate.net
The use of biocatalysts, such as enzymes from Daucus carota (carrot), for the reduction of ketones to chiral alcohols represents a green and sustainable approach. nih.gov These biocatalytic reductions are often performed in water under mild conditions, minimizing the environmental impact. nih.gov The development of such green methodologies is crucial for the future of chiral chemical manufacturing. researchgate.net
| Approach | Key Features | Potential Benefits for this compound Synthesis | Reference(s) |
| Continuous Flow Asymmetric Catalysis | Use of microreactors and packed-bed reactors with immobilized catalysts. | Enhanced reaction control, improved safety, and easier scale-up. | nih.govrsc.org |
| Chemoenzymatic Flow Synthesis | Combination of chemical and enzymatic reaction steps in a continuous process. | Increased efficiency, reduced waste, and access to complex molecules. | researchgate.net |
| Biocatalysis with Whole Cells/Enzymes | Utilization of natural catalysts like carrot root enzymes for asymmetric reductions. | Environmentally benign, high enantioselectivity, and mild reaction conditions. | nih.gov |
Advanced Spectroscopic and Computational Tools for Stereochemical Analysis
The unambiguous determination of the absolute configuration and enantiomeric purity of chiral molecules is paramount. Future research will increasingly rely on the synergy between advanced spectroscopic techniques and computational methods for the stereochemical analysis of compounds like this compound.
Spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful tools for determining the absolute configuration of chiral molecules in solution. stackexchange.com These techniques, when coupled with quantum chemical calculations, can provide a reliable assignment of stereochemistry. frontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral derivatizing or solvating agents, also remains a cornerstone for determining enantiomeric excess. stackexchange.comresearchgate.net
Computational methods, including the calculation of optical rotation (OR), optical rotatory dispersion (ORD), and electronic circular dichroism (ECD), are becoming increasingly accurate and accessible. frontiersin.org These methods allow for the prediction of chiroptical properties, which can then be compared with experimental data to assign the absolute configuration. purechemistry.org The competing enantioselective conversion (CEC) method, coupled with LC/MS analysis, offers a rapid and sensitive approach for determining the absolute configuration of secondary alcohols. mdpi.com
| Technique | Principle | Application to this compound | Reference(s) |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration in solution. | stackexchange.com |
| Computational Chemistry | Calculation of chiroptical properties (OR, ECD, VCD) using quantum mechanics. | Prediction of spectra to compare with experimental data for stereochemical assignment. | frontiersin.orgpurechemistry.org |
| Competing Enantioselective Conversion (CEC) | Differential reaction rates of enantiomers with a chiral catalyst. | Rapid determination of absolute configuration using small amounts of sample. | mdpi.comnih.gov |
| Chiral Chromatography and Spectroscopy | Separation of enantiomers followed by spectroscopic analysis (e.g., NMR, MS). | Quantification of enantiomeric purity and isolation of pure enantiomers. | researchgate.netgoogle.com |
Discovery of Novel Applications in Niche Chemical Fields
While chiral alcohols are well-established as key intermediates in the pharmaceutical and agrochemical industries, ongoing research aims to uncover novel applications for specific building blocks like this compound in more specialized areas. alfachemic.comnih.gov The unique combination of a chiral secondary alcohol and a terminal alkene in its structure makes it an attractive starting material for the synthesis of complex molecules. nih.govmdpi.com
Potential niche applications could emerge in the fields of materials science, for example, in the synthesis of chiral polymers or liquid crystals. The development of new fragrances and flavors is another area where novel chiral alcohols and their derivatives could find use. Furthermore, its role as a chiral synthon in the total synthesis of complex natural products continues to be an active area of research. nih.gov The discovery of new catalytic transformations that can be applied to this compound will undoubtedly lead to the creation of novel molecular architectures with unique properties and functions. chemistryviews.org
| Field | Potential Application of this compound Derivatives | Rationale |
| Materials Science | Synthesis of chiral polymers and liquid crystals. | The chiral center can impart unique optical or self-assembling properties to materials. |
| Fragrance and Flavor Chemistry | Precursors to novel aroma compounds. | The stereochemistry of a molecule can significantly influence its olfactory and gustatory properties. |
| Medicinal Chemistry | Scaffolds for the synthesis of new bioactive molecules. | The defined stereochemistry is crucial for specific interactions with biological targets. nih.gov |
| Agrochemicals | Building blocks for new pesticides and herbicides. | Chirality can affect the biological activity and environmental fate of agrochemicals. musechem.com |
Q & A
Q. What are the key spectroscopic techniques for characterizing (S)-6-Heptene-2-ol, and how should they be applied?
Methodological Answer:
Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., confirming the stereochemistry at the chiral center) and mass spectrometry (MS) for molecular weight verification. For example, the IUPAC Standard InChIKey provided for structurally similar alcohols (e.g., 6-Methyl-5-hepten-2-ol : OHEFFKYYKJVVOX-UHFFFAOYSA-N ) can guide spectral interpretation. Gas chromatography (GC) coupled with MS is recommended for purity analysis, especially when isolating enantiomers. Ensure calibration with reference standards, as detailed in experimental protocols for reproducibility .
Q. How should researchers design experiments to synthesize this compound with high enantiomeric excess?
Methodological Answer: Enantioselective synthesis requires chiral catalysts or enzymatic methods. For example, asymmetric hydrogenation of a ketone precursor using transition-metal catalysts (e.g., Ru-BINAP complexes) can achieve high stereocontrol. Reaction conditions (temperature, solvent, pressure) must be optimized and documented in the experimental section, adhering to reproducibility guidelines . Characterization of intermediates via chiral HPLC or polarimetry is critical to confirm enantiomeric purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation exposure (classified as H332: "harmful if inhaled" for similar alcohols) .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid drainage contamination .
Refer to Safety Data Sheets (SDS) for structurally related compounds (e.g., 2-Heptanol ) for emergency measures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔvapH) for this compound?
Methodological Answer: Discrepancies in data (e.g., ΔvapH values ranging from 57 kJ/mol at 329 K vs. other literature sources) require:
- Re-evaluation of Experimental Conditions: Ensure measurements align with standardized methods (e.g., static vs. dynamic vapor pressure techniques).
- Computational Validation: Compare experimental results with quantum mechanical calculations (e.g., DFT) for enthalpy prediction.
- Multi-Source Cross-Verification: Consult databases like NIST Chemistry WebBook and peer-reviewed studies to identify systematic errors .
Q. What advanced analytical methods are suitable for studying the stereochemical stability of this compound under varying conditions?
Methodological Answer:
- Dynamic NMR (DNMR): Monitor racemization kinetics at different temperatures to assess configurational stability.
- Chiral Stationary Phase Chromatography: Use HPLC with columns like Chiralpak® IA to separate enantiomers and quantify degradation.
- Circular Dichroism (CD): Track optical activity changes under thermal or photolytic stress. Document all conditions rigorously to enable replication .
Q. How can researchers balance open data sharing with privacy concerns when publishing this compound datasets containing proprietary synthesis routes?
Methodological Answer:
- De-Identification: Remove sensitive process details (e.g., catalyst loading) while disclosing structural and spectral data.
- Controlled Access: Use repositories with embargo options or tiered access permissions.
- Compliance: Follow GDPR and institutional review board (IRB) guidelines for data anonymization, as outlined in open-data frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
